

Application Notes and Protocols for Measuring PS10 Efficacy in Animal Studies

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: PS10
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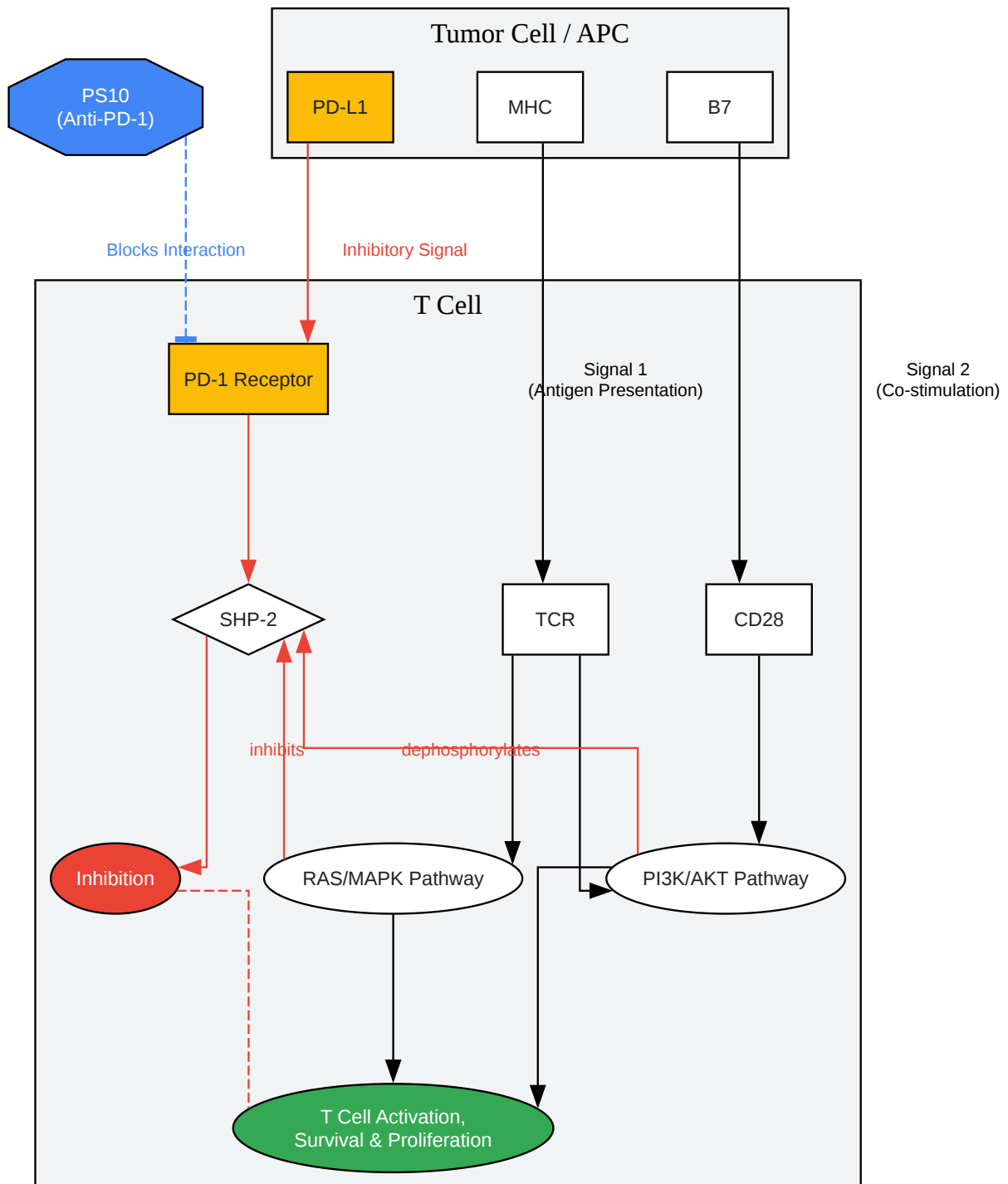
For Researchers, Scientists, and Drug Development Professionals

Introduction:

PS10 is a novel investigational checkpoint inhibitor designed to block the Programmed Death-1 (PD-1) receptor. By inhibiting the interaction between PD-1 on T cells and its ligand, PD-L1, expressed on tumor cells, **PS10** aims to reinvigorate the host's anti-tumor immune response. These application notes provide detailed protocols for assessing the in vivo efficacy of **PS10** in preclinical syngeneic mouse models of cancer, a critical step in the drug development pipeline. The protocols outlined below for the CT26 and MC38 tumor models are well-established for evaluating immunomodulatory agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action: PS10 (Anti-PD-1 Antibody)

PS10 functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-1 to PD-L1.[\[6\]](#)[\[7\]](#) This interaction typically suppresses T-cell activation and cytokine production, allowing tumor cells to evade immune surveillance. By blocking this checkpoint, **PS10** restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.[\[6\]](#)[\[7\]](#)



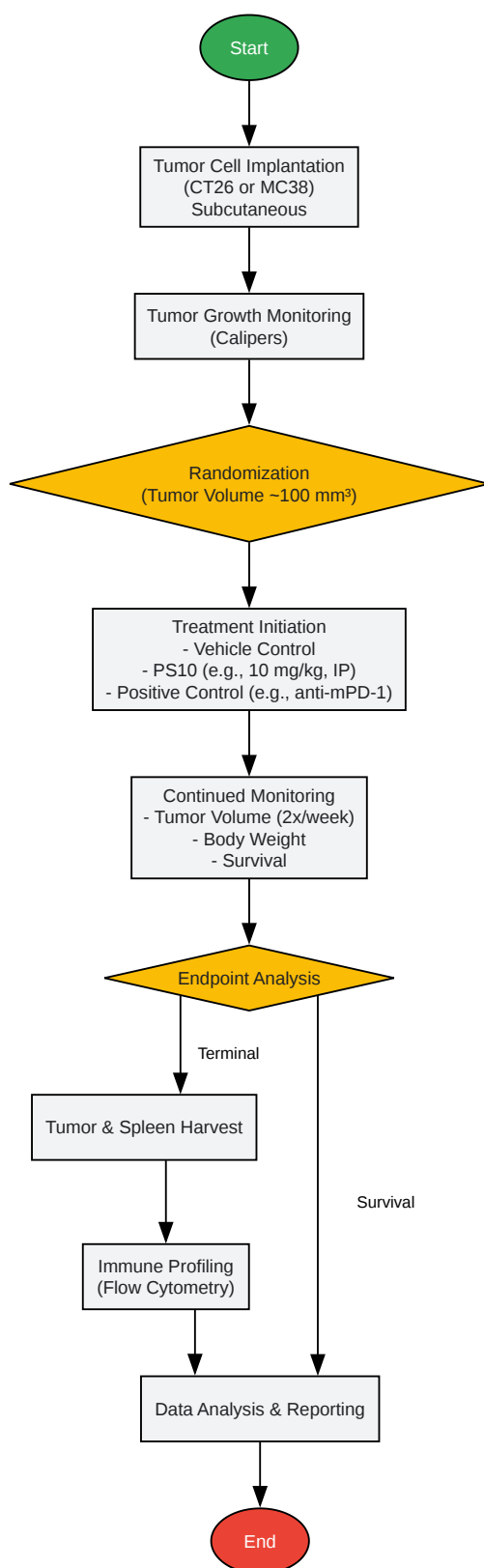
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Figure 1: PS10 blocks the PD-1/PD-L1 inhibitory signaling pathway.

Experimental Protocols

In Vivo Efficacy Study in Syngeneic Mouse Models

Syngeneic tumor models are the gold standard for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of a complete anti-tumor immune response.[1][2][3] The CT26 (colon carcinoma) in BALB/c mice and MC38 (colon adenocarcinoma) in C57BL/6 mice are two widely used models with well-characterized responses to checkpoint inhibitors.[4][5][8]



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Figure 2: General workflow for in vivo efficacy studies.

Materials:

- Cell Lines: CT26.WT (ATCC CRL-2638), MC38 (available from various repositories)
- Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old
- Reagents: **PS10**, isotype control antibody, anti-mouse PD-1 antibody (positive control, e.g., clone RMP1-14), PBS, cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- Equipment: Laminar flow hood, incubator, centrifuges, calipers, syringes, needles.

Protocol Steps:

- Cell Culture: Culture CT26 or MC38 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Tumor Implantation:
 - Harvest cells during the logarithmic growth phase.
 - Prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10⁶ cells per 100 μL for CT26 and 2 x 10⁶ cells per 100 μL for MC38.[\[9\]](#)[\[10\]](#)
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of the appropriate mouse strain (BALB/c for CT26, C57BL/6 for MC38).
- Tumor Growth Monitoring and Randomization:
 - Begin measuring tumor volume three times weekly with calipers once tumors are palpable.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When the mean tumor volume reaches approximately 60-100 mm³, randomize mice into treatment groups (n=10 mice per group).[\[9\]](#)[\[11\]](#)
- Treatment Administration:

- Administer **PS10**, isotype control, or positive control antibody via intraperitoneal (IP) injection.
- A typical dosing schedule is 10 mg/kg administered twice weekly for 2-3 weeks.[12][13]
- Efficacy Endpoints:
 - Tumor Growth: Continue to measure tumor volume and body weight twice weekly.
 - Survival: Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
 - Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Immune Cell Profiling by Flow Cytometry

To understand the mechanism of action of **PS10**, tumors and spleens can be harvested at the end of the study to analyze the composition of immune cell infiltrates.

Protocol Steps:

- Tissue Preparation:
 - At the study endpoint, euthanize mice and excise tumors and spleens.
 - Mechanically dissociate tissues and/or use an enzymatic digestion kit (e.g., MACS Tumor Dissociation Kit) to create single-cell suspensions.[4]
 - For spleens, lyse red blood cells using an appropriate lysis buffer.
- Cell Staining:
 - Count viable cells and aliquot approximately 1-2 x 10⁶ cells per sample.
 - Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.[4]

- Stain cells with a cocktail of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
- Include a viability dye to exclude dead cells from the analysis.
- Data Acquisition and Analysis:
 - Acquire data on a multi-color flow cytometer.
 - Analyze the data using software such as FlowJo to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, myeloid-derived suppressor cells).

Data Presentation

Table 1: In Vivo Efficacy of PS10 in the CT26 Syngeneic Model

Treatment Group (10 mg/kg)	Day 7 (mm ³)	Day 14 (mm ³)	Day 21 (mm ³)	TGI (%) at Day 21	Median Survival (days)
Vehicle Control	150 ± 25	650 ± 80	1500 ± 200	-	25
Isotype Control	145 ± 30	630 ± 75	1450 ± 180	3.3	26
PS10	130 ± 20	350 ± 50	500 ± 90	66.7	45
Anti-mPD-1 (Positive Control)	125 ± 22	330 ± 45	480 ± 85	68.0	48

Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle control group.

Table 2: In Vivo Efficacy of PS10 in the MC38 Syngeneic Model

Treatment Group (10 mg/kg)	Day 7 (mm ³)	Day 14 (mm ³)	Day 21 (mm ³)	TGI (%) at Day 21	Complete Responders
Vehicle Control	120 ± 20	550 ± 60	1300 ± 150	-	0/10
Isotype Control	115 ± 18	540 ± 55	1280 ± 140	1.5	0/10
PS10	100 ± 15	200 ± 30	250 ± 45	80.8	4/10
Anti-mPD-1 (Positive Control)	95 ± 16	180 ± 28	220 ± 40	83.1	5/10

Data are represented as mean tumor volume ± SEM. TGI is calculated relative to the vehicle control group.

Table 3: Immune Cell Infiltration in CT26 Tumors Following PS10 Treatment

Cell Population	Marker	Vehicle Control (% of CD45+)	PS10 Treated (% of CD45+)	P-value
T Cells	CD3+	25.5 ± 3.1	40.2 ± 4.5	<0.01
Cytotoxic T Cells	CD3+CD8+	8.2 ± 1.5	20.5 ± 3.0	<0.001
Helper T Cells	CD3+CD4+	15.1 ± 2.0	18.5 ± 2.2	>0.05
Regulatory T Cells	CD4+FoxP3+	4.5 ± 0.8	2.1 ± 0.5	<0.05
CD8+/Treg Ratio	-	1.8	9.8	<0.001

Data are represented as mean percentage of CD45+ live, singlet cells ± SEM.

Conclusion:

These protocols provide a robust framework for evaluating the preclinical efficacy of the novel PD-1 inhibitor, **PS10**. By utilizing well-established syngeneic mouse models and detailed endpoint analyses, researchers can generate the critical data necessary to advance promising immuno-oncology candidates toward clinical development. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental design and mechanism of action.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring PS10 Efficacy in Animal Studies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2638132/docs#application-notes-and-protocols-for-measuring-ps10-efficacy-in-animal-studies\]](https://www.benchchem.com/product/b2638132/docs#application-notes-and-protocols-for-measuring-ps10-efficacy-in-animal-studies)

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